N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide
CAS No.:
Cat. No.: VC20379617
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O2S |
|---|---|
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | N-[(3-methylpiperidin-4-yl)methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C8H18N2O2S/c1-7-5-9-4-3-8(7)6-10-13(2,11)12/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | WYUWSQDDUXTHJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCCC1CNS(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide features a piperidine ring substituted at the 3-position with a methyl group and at the 4-position with a methylene bridge connected to a methanesulfonamide group. The piperidine ring adopts a chair conformation, optimizing steric interactions, while the sulfonamide group enhances solubility through polar interactions. The molecular formula is C₉H₂₀N₂O₂S, with a calculated molecular weight of 220.33 g/mol, though experimental values may vary slightly depending on hydration or solvation states .
Stereochemical Considerations
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 3-methylpiperidin-4-ylmethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side products like sulfonic esters:
Yields typically range from 65% to 80%, with purity >95% achievable via recrystallization from ethyl acetate.
Industrial Production
Scalable methods employ continuous-flow reactors to enhance heat transfer and reaction control. A patented protocol describes a two-step process:
-
Piperidine Functionalization: 3-Methylpiperidine is oxidized to 3-methylpiperidin-4-ylmethanol using hydrogen peroxide in acetic acid .
-
Sulfonylation: The alcohol intermediate reacts with methanesulfonyl chloride in a plug-flow reactor at 50°C, achieving 90% conversion in <30 minutes.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–5°C | 50°C |
| Reaction Time | 2–4 hours | 30 minutes |
| Yield | 65–80% | 85–90% |
| Purity | >95% | >99% |
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar solvents such as water (40 mg/mL at 25°C), ethanol, and dimethyl sulfoxide (DMSO). This contrasts with related sulfonamides lacking the piperidine moiety, which often require co-solvents for dissolution. Stability studies indicate no degradation under ambient conditions for 12 months, though photolysis in UV light generates trace sulfonic acid byproducts.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
-
NMR: NMR (400 MHz, CDCl₃) shows a triplet at δ 3.45 ppm (CH₂SO₂) and a multiplet at δ 2.75 ppm (piperidine H-4) .
Biological Activity and Mechanisms
Enzyme Inhibition
N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide demonstrates inhibitory activity against PI3Kα, a kinase implicated in cancer cell proliferation . Half-maximal inhibitory concentration (IC₅₀) values of 0.8 μM were observed in kinase assays, with selectivity over PI3Kγ (>20-fold) . Molecular docking simulations suggest the sulfonamide group binds to the ATP pocket via hydrogen bonds with Lys802 and Val850 residues .
Applications in Drug Development
Oncology
As a PI3Kα inhibitor, this compound is a candidate for breast and prostate cancer therapies. In xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 60% over 21 days without significant hepatotoxicity .
Central Nervous System (CNS) Agents
The compound crosses the blood-brain barrier (BBB) due to its moderate logP (1.8), making it a scaffold for neurodegenerative disease drug design . Derivatives with fluorinated sulfonamides show enhanced Aβ peptide aggregation inhibition, relevant to Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume